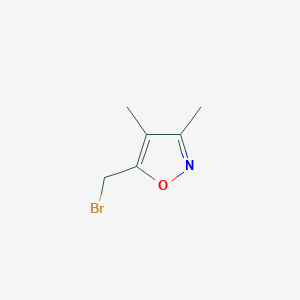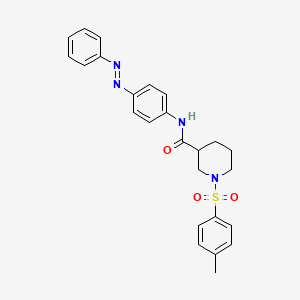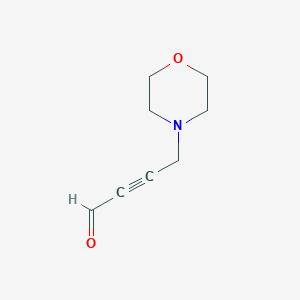
4-(Morpholin-4-YL)but-2-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Morpholin-4-YL)but-2-ynal is an organic compound that features a morpholine ring attached to a butynal group. This compound is of interest due to its unique structure, which combines the reactivity of an alkyne with the stability and solubility properties of a morpholine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-YL)but-2-ynal can be achieved through several methods. One common approach involves the reaction of morpholine with propargyl bromide to form 4-(morpholin-4-yl)but-2-yne, followed by oxidation to yield the desired but-2-ynal compound . The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of enzyme-coated magnetic nanoparticles in a microreactor has been demonstrated to facilitate the enantiomer-selective acylation of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Morpholin-4-YL)but-2-ynal undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Morpholin-4-YL)but-2-ynal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Morpholin-4-YL)but-2-ynal involves its interaction with molecular targets through its reactive alkyne group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The morpholine ring enhances the compound’s solubility and stability, facilitating its use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Morpholine: A simpler structure without the alkyne group, used as a solvent and corrosion inhibitor.
4-(Morpholin-4-yl)butan-2-ol: A related compound with a hydroxyl group instead of an alkyne, used in biocatalysis.
Uniqueness
4-(Morpholin-4-YL)but-2-ynal is unique due to the presence of both a morpholine ring and an alkyne group, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4441-32-1 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-morpholin-4-ylbut-2-ynal |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h6H,3-5,7-8H2 |
InChI-Schlüssel |
JOLKZGKUNZVLQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


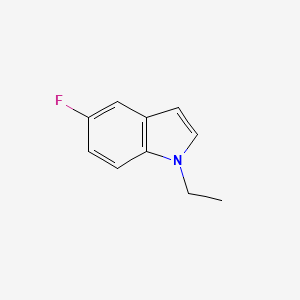
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
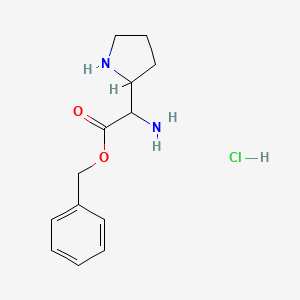
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
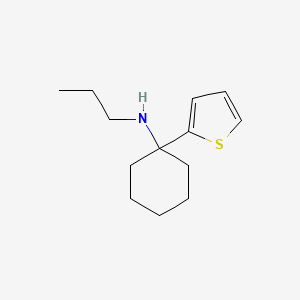
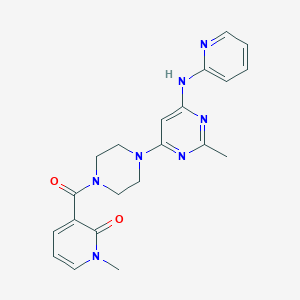

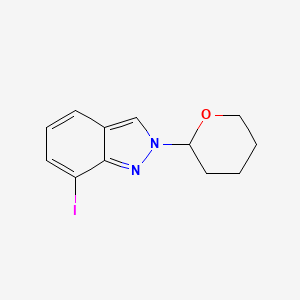

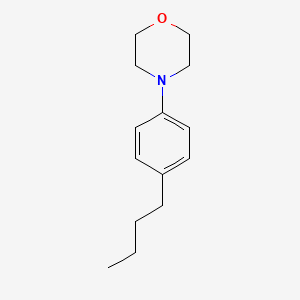
![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)
